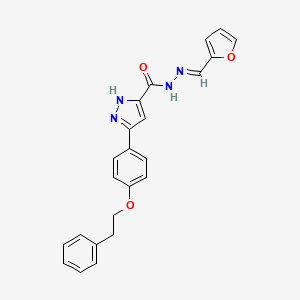![molecular formula C28H46N2O B12037856 N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide](/img/structure/B12037856.png)
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide is a complex organic compound with a unique structure that combines an amide group with a long aliphatic chain and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide typically involves the condensation of an amine with an aldehyde or ketone. The reaction is often carried out under mild conditions, using a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce different amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic applications, such as drug development or delivery systems.
Industry: The compound can be used in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, altering their activity or function. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with long aliphatic chains and conjugated systems, such as:
- N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-2-naphthalen-1-ylacetamide
- N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-2-naphthalen-1-ylbutanamide
Uniqueness
What sets N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide apart is its specific combination of functional groups and structural features, which confer unique chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the development of specialized materials or as a precursor in complex synthetic pathways.
Properties
Molecular Formula |
C28H46N2O |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]octadecanamide |
InChI |
InChI=1S/C28H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28(31)30-29-25-26(2)24-27-21-18-17-19-22-27/h17-19,21-22,24-25H,3-16,20,23H2,1-2H3,(H,30,31)/b26-24-,29-25+ |
InChI Key |
WOMPFSSGAVDAMH-KTDOTDGDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C(=C\C1=CC=CC=C1)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12037784.png)


![N-(2,6-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12037801.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037806.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12037817.png)
![(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12037819.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037827.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12037836.png)

![6,7-dichloro-3-(3-{3-[(diethylamino)methyl]-4-hydroxyanilino}-2-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B12037844.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12037850.png)


